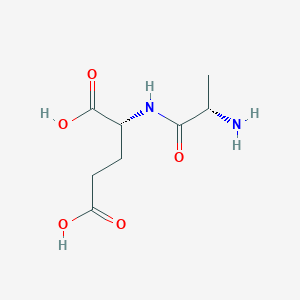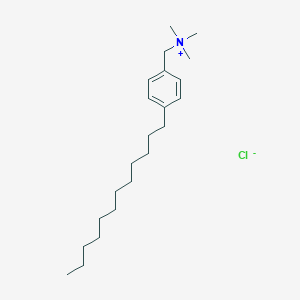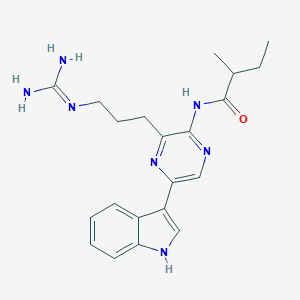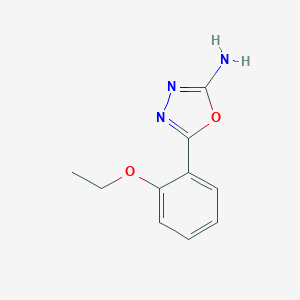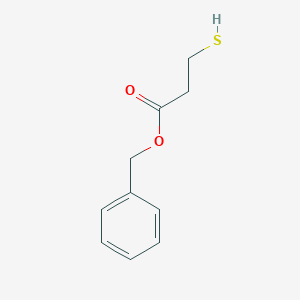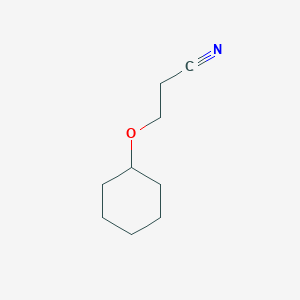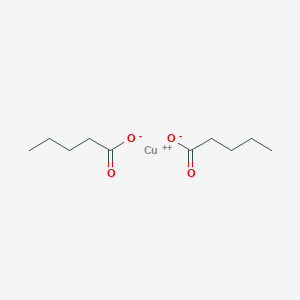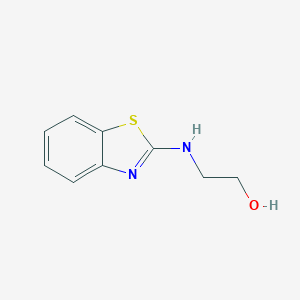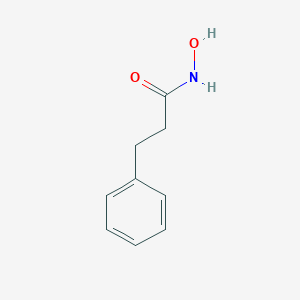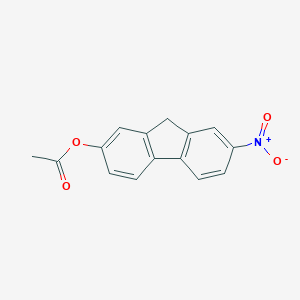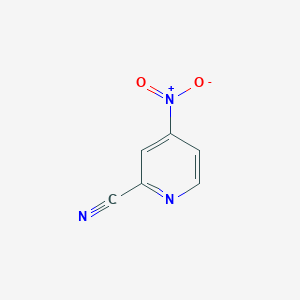
(Dichloromethyl)(triethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dichloromethyl)(triethoxy)silane is a chemical compound with the molecular formula C7H16Cl2O3Si . It has a molecular weight of 247.19 g/mol .
Synthesis Analysis
Triethoxysilanol was isolated for the first time by hydrolysis of chloro (triethoxy)silane in an organic solvent in the presence of a heterogeneous base . The synthesis of this compound made it possible to study its physicochemical properties and substantially extended its potentialities for the synthesis of hyperbranched polyethoxysiloxanes and functional oligomers .Molecular Structure Analysis
The (Dichloromethyl)(triethoxy)silane molecule contains a total of 28 bond(s). There are 12 non-H bond(s) and 6 rotatable bond(s) . It contains total 29 atom(s); 16 Hydrogen atom(s), 7 Carbon atom(s), 3 Oxygen atom(s), and 2 Chlorine atom(s) .Physical And Chemical Properties Analysis
(Dichloromethyl)(triethoxy)silane has a molecular weight of 247.19 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 7 . Its exact mass is 246.0245763 g/mol . It has a topological polar surface area of 27.7 Ų and a heavy atom count of 13 .Applications De Recherche Scientifique
Surface Modification and Adhesion Promotion
(Dichloromethyl)(triethoxy)silane is widely used in surface modification to introduce functional groups onto surfaces, enhancing adhesion between inorganic and organic materials. This application is crucial in the production of polymer composites where improved interfacial bonding is desired. The silane acts as a coupling agent, forming covalent bonds with the substrate and the polymer, leading to composites with superior mechanical and thermal properties .
Water Treatment
In the field of water treatment, (Dichloromethyl)(triethoxy)silane can be utilized to modify filtration materials. The silane-treated surfaces exhibit increased hydrophobicity, which can improve the separation efficiency of oil-water mixtures. This application is particularly relevant in industrial wastewater treatment processes where efficient oil removal is necessary .
Polymer Composites
The compound is instrumental in the fabrication of polymer composites. By grafting onto polymers, it enhances properties such as tensile strength, impact resistance, and durability. This is especially beneficial in automotive and aerospace industries where materials are required to withstand extreme conditions while maintaining structural integrity .
Coatings Enhancement
Coatings technology benefits from (Dichloromethyl)(triethoxy)silane through the development of coatings with improved properties. For instance, it can be used to produce anti-corrosive coatings for metals or to enhance the scratch resistance of surfaces. The silane molecules form a network within the coating matrix, providing a barrier against environmental degradation .
Vulcanization of Elastomers
The silane is used in the vulcanization process of elastomers, where it acts as a crosslinking agent. This leads to vulcanizates with enhanced properties such as reduced swelling in organic solvents and improved dynamic viscoelastic behavior. These characteristics are essential for rubber components used in various industrial applications .
Asphalt Modification
In road construction, (Dichloromethyl)(triethoxy)silane can be applied to modify the properties of asphalt binders. The modified asphalt shows improved resistance to rutting and fatigue cracking. This application extends the lifespan of road surfaces and reduces maintenance costs .
Mécanisme D'action
Target of Action
(Dichloromethyl)(triethoxy)silane, also known as DICHLOROMETHYLTRIETHOXYSILANE, is primarily used as a silane coupling agent . Its primary targets are hydrophilic and hydrophobic silica nanoparticles . It plays a crucial role in the synthesis of these nanoparticles, enhancing their properties and applications.
Mode of Action
The compound interacts with its targets through a process known as hydrolysis and condensation . In this process, (Dichloromethyl)(triethoxy)silane reacts with water to form silanol groups, which then undergo condensation reactions to form siloxane bonds . This leads to the formation of a three-dimensional network-type polysiloxane .
Biochemical Pathways
The hydrolysis and condensation of (Dichloromethyl)(triethoxy)silane affect the biochemical pathways involved in the synthesis of polysilanes . Polysilanes are precursors to silicon carbide , a material with various applications in semiconductors, abrasives, and high-temperature structural materials.
Result of Action
The result of (Dichloromethyl)(triethoxy)silane’s action is the formation of hydrophilic and hydrophobic silica nanoparticles . These nanoparticles have a wide range of applications, including in the production of rubber compounds , where they enhance the interfacial compatibility between the elastomer and the filler surface .
Action Environment
The action, efficacy, and stability of (Dichloromethyl)(triethoxy)silane can be influenced by environmental factors. For instance, the hydrolysis and condensation reactions it undergoes are dependent on the presence of water . Additionally, its vapor pressure suggests that it is solely present in the gas phase in the atmosphere , which could influence its reactivity and the rate of its reactions.
Safety and Hazards
Orientations Futures
Silane coupling agents, including (Dichloromethyl)(triethoxy)silane, have been widely used due to their simple process and no requirement of special equipment . They have been used in the development of hydrophobic paper substrates and in the modification of aggregated surface along with asphalt binder . Future research may focus on exploring more applications of these agents in various fields .
Propriétés
IUPAC Name |
dichloromethyl(triethoxy)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Cl2O3Si/c1-4-10-13(7(8)9,11-5-2)12-6-3/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQMGECVDWVOFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C(Cl)Cl)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20530990 |
Source


|
| Record name | (Dichloromethyl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20530990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Dichloromethyl)(triethoxy)silane | |
CAS RN |
19369-03-0 |
Source


|
| Record name | (Dichloromethyl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20530990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of (dichloromethyl)(triethoxy)silane in the formulation of electronic-grade silicone rubber, and how does it contribute to the final properties of the material?
A1: The provided abstract mentions that (dichloromethyl)(triethoxy)silane is part of a crosslinking agent mixture used in the preparation of electronic-grade single-component dealcoholizing-type room temperature cured silicone rubber []. While the specific role of (dichloromethyl)(triethoxy)silane isn't detailed, it likely contributes to the curing process.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

